molecular formula C26H28N6O4 B2650774 2-(4-(5-ethyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl)-N-(furan-2-ylmethyl)acetamide CAS No. 1040649-26-0

2-(4-(5-ethyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl)-N-(furan-2-ylmethyl)acetamide

Cat. No.: B2650774
CAS No.: 1040649-26-0
M. Wt: 488.548
InChI Key: YBHOMDDMXFQYFB-UHFFFAOYSA-N
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Description

2-(4-(5-ethyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl)-N-(furan-2-ylmethyl)acetamide is a synthetic small molecule of significant interest in chemical biology and early-stage drug discovery. This compound is structurally characterized by a pyrazolopyridine core, a chemotype known for its diverse biological activities. Research indicates that this specific molecule functions as a potent and selective inhibitor of p21-activated kinase 4 (PAK4) [https://pubmed.ncbi.nlm.nih.gov/26050954/]. The PAK family of kinases are critical regulators of cytoskeletal dynamics, cell motility, and oncogenic signaling pathways. Given the established role of PAK4 in promoting cancer cell invasion, survival, and tumor progression, this inhibitor serves as a valuable pharmacological tool for probing the intricate mechanisms of PAK4-driven signaling in various cellular models [https://www.nature.com/articles/s41598-017-02448-y]. Its application is primarily focused on in vitro studies aimed at understanding cancer metastasis, validating PAK4 as a therapeutic target, and supporting the development of novel anti-cancer agents. This product is supplied for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

2-[4-(5-ethyl-3-oxo-2-phenylpyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl]-N-(furan-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28N6O4/c1-2-29-16-21(24-22(17-29)26(35)32(28-24)19-7-4-3-5-8-19)25(34)31-12-10-30(11-13-31)18-23(33)27-15-20-9-6-14-36-20/h3-9,14,16-17H,2,10-13,15,18H2,1H3,(H,27,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBHOMDDMXFQYFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)N4CCN(CC4)CC(=O)NCC5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(4-(5-ethyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl)-N-(furan-2-ylmethyl)acetamide is a complex organic molecule notable for its unique structural features, including a pyrazolo[4,3-c]pyridine core and a piperazine moiety. This article explores its biological activity, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C21H24N4O3C_{21}H_{24}N_{4}O_{3}, with a molecular weight of approximately 398.44 g/mol. The structure includes functional groups that may contribute to its biological activities, making it a candidate for further pharmacological studies.

Biological Activity Overview

Research indicates that compounds with similar structural motifs exhibit a range of biological activities, including:

  • Anticancer Activity : Pyrazole derivatives have been studied for their potential to inhibit various cancer cell lines. For example, compounds containing the pyrazolo[4,3-c]pyridine scaffold have shown promise as inhibitors of polo-like kinase 1 (Plk1), which is crucial in cell division and is often overexpressed in cancers .
  • Antimicrobial Properties : The compound's structural analogs have demonstrated antibacterial and antifungal activities. Studies have revealed that pyrazole derivatives can effectively inhibit the growth of Gram-positive and Gram-negative bacteria .
  • Anti-inflammatory Effects : Pyrazole derivatives are known to exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines . This may be relevant for conditions such as arthritis or other inflammatory diseases.
  • CNS Activity : Some piperazine-containing compounds have been investigated for their neuropharmacological effects, suggesting potential applications in treating neurological disorders .

Research Findings and Case Studies

A review of the literature reveals several studies that provide insights into the biological activity of similar compounds:

Table 1: Summary of Biological Activities of Pyrazole Derivatives

Activity TypeExample CompoundsMechanism of Action
AnticancerPyrazolo[4,3-c]pyridine derivativesInhibition of Plk1 and other cancer-related kinases
AntimicrobialVarious pyrazole derivativesDisruption of bacterial cell wall synthesis
Anti-inflammatoryPyrazole-based compoundsInhibition of IL-1 synthesis
CNS activityPiperazine analogsModulation of neurotransmitter systems

Case Study: Anticancer Activity

In one study, a series of pyrazolo[4,3-c]pyridine derivatives were synthesized and evaluated for their anticancer properties against human cancer cell lines. The results indicated that certain modifications to the piperazine moiety enhanced cytotoxicity, suggesting that structural optimization could lead to more potent anticancer agents .

Case Study: Antimicrobial Efficacy

Another study focused on the antimicrobial activity of pyrazole derivatives against various bacterial strains. The synthesized compounds were screened using standard disc diffusion methods, revealing significant inhibition zones against both Gram-positive and Gram-negative bacteria . This highlights the potential for developing new antibiotics based on this scaffold.

Scientific Research Applications

Biological Activities

Research indicates that compounds with similar structural features exhibit a range of biological activities, including:

  • Antimicrobial Properties : Pyrazole derivatives have been shown to possess significant antimicrobial activity. For instance, studies on related pyrazole compounds demonstrate their effectiveness against various bacterial strains and fungi .
  • Anticancer Activity : Some pyrazolo derivatives have been investigated for their potential as anticancer agents. Their ability to inhibit specific kinases involved in cancer progression makes them candidates for further research in oncology .
  • Neuropharmacological Effects : The piperazine component is known for its neuroactive properties, suggesting that this compound may influence neurological pathways and could be explored for treating neurological disorders.

Medicinal Chemistry

The unique structural characteristics of 2-(4-(5-ethyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl)-N-(furan-2-ylmethyl)acetamide make it a valuable subject in medicinal chemistry research:

Property Details
Target Diseases Cancer, bacterial infections, neurological disorders
Mechanism of Action Potential kinase inhibition and modulation of neurotransmitter systems
Research Focus Structure–activity relationship studies to optimize efficacy and safety

Case Studies

  • Antimicrobial Activity Assessment : In vitro studies demonstrated that related pyrazole compounds exhibited significant inhibition against Gram-positive and Gram-negative bacteria. These findings support further exploration of the target compound's antimicrobial potential .
  • Cancer Cell Line Studies : Preliminary assays using cancer cell lines have indicated that derivatives of the pyrazolo[4,3-c]pyridine core can induce apoptosis in malignant cells, highlighting their potential as anticancer agents .

Comparison with Similar Compounds

Structural and Functional Analogues

The following compounds share structural or functional similarities with the target molecule:

Table 1: Key Structural and Bioactive Comparisons
Compound Name Core Structure Substituents Key Bioactivity Notable Properties References
Target Compound Pyrazolo[4,3-c]pyridine - 5-Ethyl, 3-oxo
- Piperazine-linked acetamide
- N-(furan-2-ylmethyl)
Not explicitly reported (inferred: kinase inhibition, anti-inflammatory) High solubility (piperazine), moderate logP (furan)
2-(3,4-Dimethyl-5,5-dioxo-2H,4H-pyrazolo[4,3-c][1,2]benzothiazin-2-yl)-N-(2-fluorobenzyl)acetamide Pyrazolo[4,3-c]benzothiazine - 3,4-Dimethyl
- 5,5-dioxo
- N-(2-fluorobenzyl)
Antimicrobial, anti-inflammatory Higher logP (fluorobenzyl), crystallographically characterized
5-Benzyl-N-cycloheptyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide Pyrazolo[4,3-c]pyridine - 5-Benzyl
- N-Cycloheptyl carboxamide
Kinase inhibition (inferred from structural analogs) High lipophilicity (cycloheptyl), lower solubility
Compound 1 and 7 (from ) Rapamycin-related macrocycle Variable substituents in regions A (39–44) and B (29–36) Immunosuppressive (Rapamycin analogs) NMR shifts highlight substituent effects on chemical environment

Key Findings from Comparative Studies

Structural Flexibility and Substituent Effects

  • The target compound’s piperazine and furan groups contrast with the fluorobenzyl () and cycloheptyl () substituents in analogs. Piperazine enhances aqueous solubility, while fluorobenzyl and cycloheptyl increase lipophilicity, impacting bioavailability .
  • NMR studies () demonstrate that chemical shifts in regions A and B (positions 29–36 and 39–44) are sensitive to substituent changes, suggesting similar regions in the target compound may dictate binding interactions .

Bioactivity Profiles The fluorobenzyl analog () exhibits antimicrobial activity, attributed to the electron-withdrawing fluorine atom enhancing membrane penetration . The target compound’s furan group, with its aromatic π-system, may instead favor interactions with enzymes or receptors involved in inflammation or cancer pathways. Carboxamide analogs () with bulky substituents (e.g., cycloheptyl) show reduced solubility but improved metabolic stability, a trade-off less pronounced in the target compound due to its balanced piperazine-furan design .

Synthetic and Crystallographic Insights

  • Crystallographic data for the fluorobenzyl analog () reveals planar geometry in the pyrazolo-benzothiazine core, suggesting rigidity that may influence binding pocket compatibility . The target compound’s piperazine linker likely introduces conformational flexibility, enabling adaptation to diverse targets.

Q & A

Q. What are the key considerations for optimizing the synthetic route of this compound, given its heterocyclic complexity?

Methodological Answer:

  • Multi-Step Synthesis : Prioritize sequential reactions to assemble the pyrazolo[4,3-c]pyridine and piperazine moieties, ensuring compatibility of reactive intermediates. Use protecting groups (e.g., tert-butoxycarbonyl for amines) to prevent side reactions .
  • Solvent and Catalyst Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates, while palladium catalysts may aid cross-coupling reactions for aryl group incorporation .
  • Purification : Employ column chromatography with gradient elution (hexane/ethyl acetate) and confirm purity via HPLC (>95%) .

Q. Which spectroscopic techniques are most effective for structural characterization?

Methodological Answer:

  • NMR Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to confirm substituent positions, particularly the pyrazolo-pyridine core and furan-methyl acetamide linkage. 1H^1H-NMR chemical shifts for the pyridine protons typically appear at δ 7.8–8.2 ppm .
  • X-ray Crystallography : Resolve ambiguous stereochemistry or tautomeric forms (e.g., keto-enol tautomerism in the pyrazolone ring) .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., expected [M+H]+ at m/z 504.2) .

Q. What safety protocols are recommended for handling this compound?

Methodological Answer:

  • PPE : Use nitrile gloves, lab coats, and fume hoods to avoid inhalation or skin contact.
  • First Aid : For accidental exposure, rinse eyes with water for 15 minutes and seek medical evaluation. Store material in airtight containers away from oxidizers .

Advanced Research Questions

Q. How can computational modeling predict biological interactions or reactivity of this compound?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to simulate binding to kinase targets (e.g., cyclin-dependent kinases). Focus on the pyrazolo-pyridine core’s π-π stacking with hydrophobic pockets .
  • Quantum Chemical Calculations : Employ Gaussian 16 to optimize transition states for reactions involving the piperazine carbonyl group. Calculate Fukui indices to identify nucleophilic/electrophilic sites .
  • AI-Driven Optimization : Integrate COMSOL Multiphysics with machine learning to simulate reaction pathways and predict optimal conditions (e.g., temperature, solvent ratios) .

Q. How should researchers address discrepancies in biological activity data across studies?

Methodological Answer:

  • Variable Control : Standardize assay conditions (e.g., cell lines, incubation time). For antioxidant studies, compare results under identical DPPH radical scavenging protocols .
  • Orthogonal Assays : Validate conflicting data using multiple methods (e.g., MTT assay for cytotoxicity and Western blot for target protein expression).
  • Meta-Analysis : Aggregate data from PubChem and peer-reviewed studies to identify trends in structure-activity relationships (SAR) .

Q. What strategies enhance the compound’s stability or bioavailability?

Methodological Answer:

  • Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) to improve solubility. Monitor stability via accelerated degradation studies (40°C/75% RH for 6 months) .
  • Formulation Studies : Use liposomal encapsulation or cyclodextrin complexation to enhance permeability. Characterize release profiles using Franz diffusion cells .

Q. How can structural modifications optimize target selectivity?

Methodological Answer:

  • Substituent Screening : Replace the furan-2-ylmethyl group with bioisosteres (e.g., thiophene or pyrrole) and assess IC50_{50} shifts in kinase inhibition assays .
  • SAR Analysis : Correlate electronic effects (Hammett constants) of substituents on the phenyl ring with activity. Bulky groups at the 5-ethyl position may reduce off-target binding .

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